N-(But-3-enyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(But-3-enyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a but-3-enyl group attached to a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(But-3-enyl)-2,2,2-trifluoroacetamide typically involves the reaction of but-3-enylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-enylamine+Trifluoroacetic anhydride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(But-3-enyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The but-3-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoroacetamide moiety can be reduced to form amines.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of but-3-enal or but-3-enoic acid.
Reduction: Formation of N-(But-3-enyl)amine.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(But-3-enyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its amide functionality.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of N-(But-3-enyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its functional groups. The trifluoroacetamide moiety can form hydrogen bonds and participate in dipole-dipole interactions, while the but-3-enyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparison with Similar Compounds
N-(But-3-enyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.
N-(But-3-enyl)-2,2,2-trifluoropropionamide: Similar structure with an additional carbon in the acyl chain, affecting its reactivity and applications.
Uniqueness: N-(But-3-enyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of fluorinated organic molecules and in the development of materials with specific properties .
Properties
IUPAC Name |
N-but-3-enyl-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2H,1,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYQNVPALLKQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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